Cas no 18271-18-6 (4-methyl-N-(naphthalen-2-yl)benzenesulfonamide)

4-Methyl-N-(naphthalen-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a naphthalene moiety and a methyl-substituted benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, which allows for potential applications in drug development and material science. The presence of the sulfonamide group enhances its reactivity, making it a useful intermediate in the preparation of more complex molecules. Its well-defined molecular structure ensures consistent performance in synthetic applications. The compound is typically characterized by high purity and stability, making it suitable for rigorous experimental and industrial processes. Proper handling and storage are recommended to maintain its integrity.
4-methyl-N-(naphthalen-2-yl)benzenesulfonamide structure
18271-18-6 structure
Product Name:4-methyl-N-(naphthalen-2-yl)benzenesulfonamide
CAS No:18271-18-6
MF:C17H15NO2S
MW:297.3715031147
CID:907067
PubChem ID:224144
Update Time:2025-10-13

4-methyl-N-(naphthalen-2-yl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide
    • 4-methyl-N-naphthalen-2-ylbenzenesulfonamide
    • AC1L5D2V
    • AC1Q6U4X
    • CBMicro_005847
    • CTK0I3267
    • N-(2-naphthyl)-p-toluenesulfonamide
    • N-[2]naphthyl-toluene-4-sulfonamide
    • N-[2]Naphthyl-toluol-4-sulfonamid
    • NSC12417
    • N-Tosyl-2-naphthylamine
    • STK208065
    • SureCN9175506
    • N-(2-naphthyl)toluene-p-sulphonamide
    • MLS002638263
    • SMR001547752
    • AKOS000346444
    • cid_224144
    • CB07999
    • SMSF0004085
    • HS-3258
    • 4-Methyl-N-(2-naphthyl)benzenesulfonamide
    • BIM-0005760.P001
    • CHEMBL1412376
    • 4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide
    • HEXCXGXJELSYJW-UHFFFAOYSA-N
    • SB82639
    • BDBM45795
    • 4-methyl-N-naphthalen-2-yl-benzenesulfonamide
    • 18271-18-6
    • MLS-0090805.0001
    • 4-methyl-N-(2-naphthalenyl)benzenesulfonamide
    • SR-01000395971-1
    • NSC-12417
    • SR-01000395971
    • SCHEMBL9175506
    • 4-Methyl-N-(2-naphthyl)benzenesulfonamide #
    • CU-00000000036-1
    • HMS3093L13
    • CS-0333792
    • DB-325065
    • DTXSID80279353
    • Inchi: 1S/C17H15NO2S/c1-13-6-10-17(11-7-13)21(19,20)18-16-9-8-14-4-2-3-5-15(14)12-16/h2-12,18H,1H3
    • InChI Key: HEXCXGXJELSYJW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NC1C=CC2C=CC=CC=2C=1)(=O)=O

Computed Properties

  • Exact Mass: 297.08245
  • Monoisotopic Mass: 297.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • PSA: 46.17
  • LogP: 5.10280

4-methyl-N-(naphthalen-2-yl)benzenesulfonamide Pricemore >>

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Additional information on 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide

Professional Introduction to 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide (CAS No. 18271-18-6)

4-methyl-N-(naphthalen-2-yl)benzenesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 18271-18-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural framework of 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide incorporates a benzenesulfonamide moiety linked to a naphthalene ring, which contributes to its unique chemical properties and biological interactions.

The benzenesulfonamide group is a key pharmacophore in drug design, known for its ability to modulate enzyme activity and receptor binding. In particular, sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of a methyl group at the 4-position of the benzene ring and a naphthalen-2-yl substituent in 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide introduces additional layers of structural complexity, which can influence its pharmacokinetic behavior and target specificity. This compound’s molecular architecture suggests potential interactions with biological pathways relevant to metabolic disorders and neurodegenerative diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide with high precision. Studies indicate that this compound may exhibit inhibitory effects on enzymes such as carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in tissues. Additionally, the naphthalene moiety has been associated with enhanced solubility and bioavailability, making it an attractive scaffold for drug development.

In the realm of medicinal chemistry, the synthesis of derivatives of 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide has been explored to optimize its therapeutic profile. Researchers have focused on modifying the substituents on the benzenesulfonamide group to improve selectivity and reduce off-target effects. For instance, structural analogs with varying degrees of electronic and steric hindrance have been synthesized to evaluate their potency against specific disease targets. These efforts have led to the identification of novel compounds with improved pharmacological properties.

The pharmacological evaluation of 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide has revealed promising results in preclinical studies. Animal models have demonstrated that this compound can modulate inflammatory responses by inhibiting key pro-inflammatory cytokines. Furthermore, preliminary data suggest that it may exhibit neuroprotective effects, making it a potential candidate for treating conditions such as Alzheimer’s disease and Parkinson’s disease. These findings underscore the importance of further investigation into the therapeutic applications of this compound.

The synthetic pathways for 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide have been refined to ensure high yield and purity, which are critical for pharmaceutical applications. Modern synthetic techniques, including catalytic coupling reactions and palladium-catalyzed cross-coupling, have been employed to construct the complex molecular framework efficiently. These methods not only enhance production efficiency but also minimize environmental impact, aligning with green chemistry principles.

The role of 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide in drug discovery extends beyond its direct therapeutic effects. It serves as a valuable scaffold for generating libraries of compounds with diverse biological activities. By leveraging structure-based drug design strategies, researchers can modify key functional groups within this molecule to develop novel therapeutics with improved efficacy and safety profiles. This approach has been instrumental in accelerating the discovery of new drugs for unmet medical needs.

As research in medicinal chemistry progresses, the understanding of how structural features influence biological activity continues to evolve. The case of 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide exemplifies how sophisticated chemical tools can be used to unravel complex biological mechanisms. Future studies may focus on elucidating the detailed interaction between this compound and its target proteins at an atomic level, which could pave the way for more targeted drug development.

The industrial relevance of 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide is further highlighted by its potential as an intermediate in large-scale pharmaceutical manufacturing. The demand for high-quality sulfonamides has increased due to their broad spectrum of biological activities, necessitating robust synthetic routes that can be scaled up efficiently. Collaborative efforts between academia and industry are essential to bridge the gap between laboratory discoveries and commercial applications.

In conclusion, 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide (CAS No. 18271-18-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising preclinical data, position it as a compelling candidate for further therapeutic development. Continued research into this compound will not only expand our understanding of sulfonamide-based drugs but also contribute to innovative solutions in medicine.

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